

An In-depth Technical Guide to Methyl 5-ethynylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-ethynylpyridine-2-carboxylate

Cat. No.: B171329

[Get Quote](#)

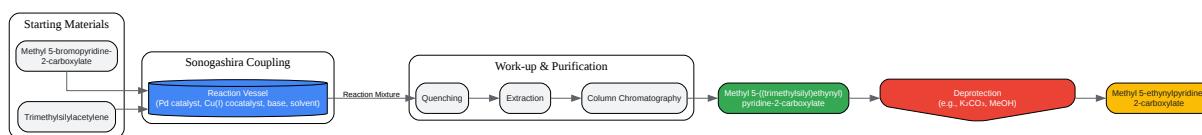
For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-ethynylpyridine-2-carboxylate is a substituted pyridine derivative featuring both an ethynyl group and a methyl ester. This unique combination of functional groups makes it a versatile synthon for creating more complex molecular architectures. The pyridine ring is a common scaffold in pharmaceuticals, while the terminal alkyne and ester functionalities provide reactive handles for a variety of chemical transformations, including click chemistry, cross-coupling reactions, and nucleophilic additions. Understanding the nuances of this molecule is critical for its effective application in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application. The key properties of **Methyl 5-ethynylpyridine-2-carboxylate** are summarized below.


Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1]
CAS Number	17880-61-4	[1]
SMILES	COC(=O)C1=NC=C(C=C1)C#C	[1]

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, IR) would typically be included here, sourced from experimental data or spectral databases.

The presence of the electron-withdrawing carboxylate group influences the electron density of the pyridine ring, impacting its reactivity. The terminal alkyne is a key feature, enabling participation in Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of click chemistry.

Synthesis and Purification

The synthesis of **Methyl 5-ethynylpyridine-2-carboxylate** can be achieved through various synthetic routes. A common and effective method involves a Sonogashira cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 5-ethynylpyridine-2-carboxylate**.

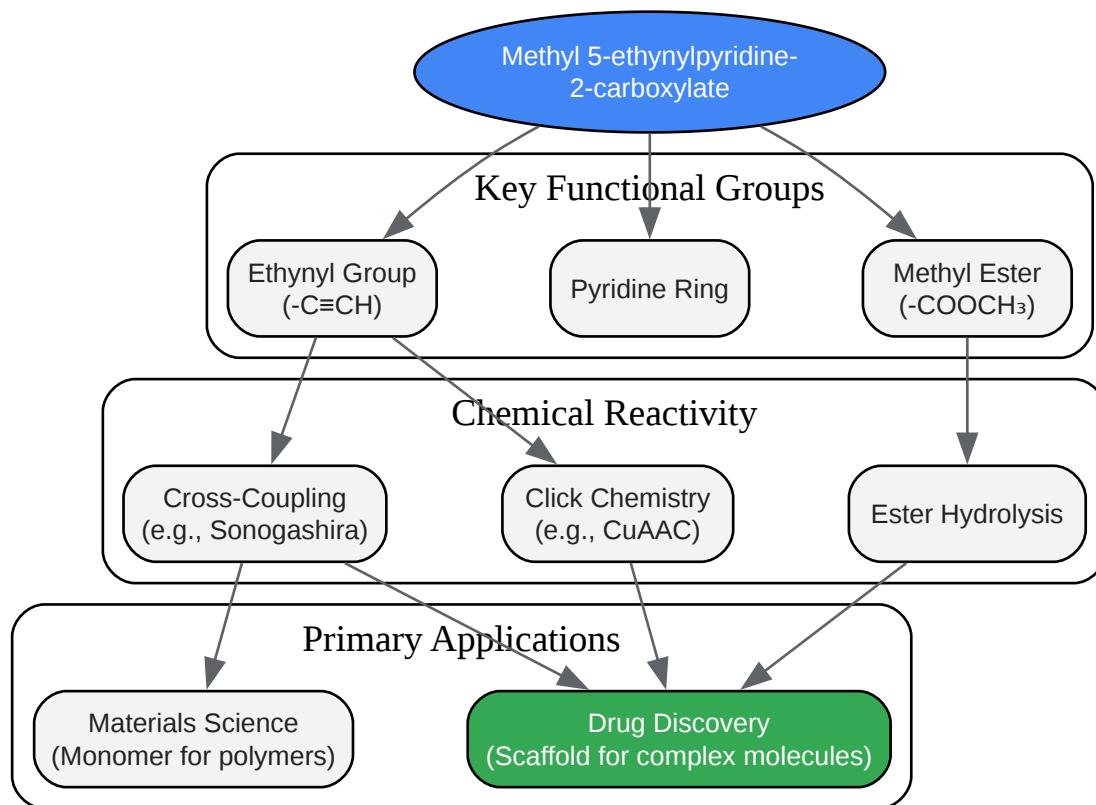
Causality: This two-step procedure is favored for its high efficiency and functional group tolerance. The use of a silyl-protected alkyne prevents self-coupling and other side reactions.

- Sonogashira Coupling:
 - To a solution of methyl 5-bromopyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane) are added trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq), a copper(I) cocatalyst (e.g., CuI , 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).
 - The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until completion, monitored by TLC or LC-MS.
 - Self-Validation: The disappearance of the starting bromide and the appearance of a new, less polar spot on the TLC plate indicates a successful reaction.
- Work-up and Purification:
 - Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to yield methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate.
- Deprotection:
 - The purified silyl-protected intermediate is dissolved in a solvent such as methanol.
 - A mild base, such as potassium carbonate (K_2CO_3), is added, and the mixture is stirred at room temperature.
 - The reaction is monitored by TLC for the consumption of the starting material.

- Self-Validation: A successful deprotection is confirmed by the appearance of a more polar product on the TLC plate and the absence of the trimethylsilyl group in the ¹H-NMR spectrum.
- Final Purification:
 - The reaction mixture is filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the final product, **Methyl 5-ethynylpyridine-2-carboxylate**.

Applications in Research and Drug Development

The unique structural features of **Methyl 5-ethynylpyridine-2-carboxylate** make it a valuable building block in several areas of research.


The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The ethynyl group serves as a versatile handle for lead optimization.

- Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: The ethynylpyridine moiety is a key pharmacophore in a class of potent and selective mGluR5 negative allosteric modulators (NAMs).^[2] These compounds have shown potential in treating anxiety, depression, and other neurological disorders.^[2] The synthesis of analogs often involves the Sonogashira coupling of a substituted pyridine with an appropriate alkyne.
- Muscarinic Acetylcholine Receptor (M4) Modulators: Recent studies have identified 2-methyl-5-(1H-pyrazol-4-yl)pyridines as promising M4 positive allosteric modulators (PAMs) for treating neurocognitive disorders.^[3] While not a direct application, the ethynyl group of **Methyl 5-ethynylpyridine-2-carboxylate** could be used to synthesize such pyrazolyl-pyridines via cycloaddition reactions.

While the industrial synthesis of nicotinic acid often starts from 5-ethyl-2-methylpyridine, the functional groups on **Methyl 5-ethynylpyridine-2-carboxylate** offer an alternative route to novel nicotinic acid derivatives through oxidation and subsequent chemical modifications.^[4]

The rigid, linear nature of the ethynyl group makes this molecule a candidate for the synthesis of novel organic materials, such as polymers and macrocycles, with potential applications in electronics and photonics.

Logical Relationships in Application

[Click to download full resolution via product page](#)

Caption: Relationship between molecular features and applications.

Conclusion

Methyl 5-ethynylpyridine-2-carboxylate is a high-value chemical intermediate with significant utility for researchers in both academia and industry. Its well-defined reactivity, stemming from its distinct functional groups, provides a reliable platform for the synthesis of a wide array of complex molecules. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile building block in their research and development endeavors.

References

- Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. *Journal of Medicinal Chemistry*, 46(2), 204–206. [\[Link\]](#)

- Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
- Trabanco, A. A., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. *Journal of Medicinal Chemistry*, 67(15), 13286–13304. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 5-ethynylpyridine-2-carboxylate | 17880-61-4 | SAA88061 [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-ethynylpyridine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171329#methyl-5-ethynylpyridine-2-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com